molecular formula C5H12N2O2S B2768077 Piperidine-4-sulfonamide CAS No. 878388-34-2

Piperidine-4-sulfonamide

Cat. No.: B2768077
CAS No.: 878388-34-2
M. Wt: 164.22
InChI Key: SMXMELMJCICPJG-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Piperidine (B6355638) Scaffolds in Drug Discovery

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in medicinal chemistry. ekb.egnih.gov Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have become a mainstay in pharmaceuticals. researchgate.net They are known to exhibit a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ekb.egnih.gov The sulfonamide moiety's ability to act as a hydrogen bond donor and acceptor, and its relatively strong acidic nature due to the electron-withdrawing sulfonyl group, allows it to interact with various biological targets, notably enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS). researchgate.netgoogle.com

Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals. mdpi.comencyclopedia.pub Its saturated, non-planar structure allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. Piperidine derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. mdpi.comencyclopedia.pub The incorporation of a piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. mdpi.com

Overview of Piperidine-4-sulfonamide as a Core Structure for Bioactive Compounds

The hybridization of the sulfonamide and piperidine scaffolds into this compound has yielded a core structure with significant potential in drug development. Researchers have utilized this scaffold to synthesize a variety of derivatives with promising therapeutic applications. These compounds often serve as inhibitors of crucial enzymes or modulators of cellular signaling pathways.

For instance, derivatives of this compound have been investigated for their potent anticancer activities. One study focused on N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide derivatives as androgen receptor (AR) antagonists for the treatment of prostate cancer. acs.orgacs.org The lead compound, LT16, effectively suppressed the proliferation of castration- and enzalutamide-resistant cancer cells by competitively binding to the ligand-binding pocket of the AR. acs.orgacs.org Another area of active research is the development of piperidine-sulfonamide hybrids as enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. mdpi.com The nitrile-containing sulfonamide derivatives of piperidine demonstrated significant DPP-4 inhibition, comparable to the standard drug Vildagliptin in some studies. mdpi.com

Furthermore, the this compound framework has been explored for its antimicrobial properties. Novel sulfanilamide (B372717) derivatives incorporating a piperidine fragment have demonstrated excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govresearchgate.net One particular compound, C4, exhibited outstanding activity against Xoo, significantly surpassing commercial agents. nih.govresearchgate.net This activity was attributed to its interaction with dihydropteroate synthase and its ability to damage the bacterial cell membrane. nih.govresearchgate.net

The versatility of the this compound scaffold is further highlighted by its use in creating inhibitors for other enzymes, such as cholinesterases, which are relevant in the context of Alzheimer's disease. sciforum.net

Historical Context of Related Sulfonamide-Piperidine Hybrid Research

The journey towards the development of this compound hybrids is built upon decades of independent research into sulfonamides and piperidine-containing compounds. The era of sulfonamide drugs began with the discovery of Prontosil's antibacterial action in the 1930s, which was a landmark in the history of medicine. researchgate.net This led to the synthesis of a vast number of sulfonamide derivatives to improve efficacy and broaden the spectrum of activity. ekb.eg

The significance of the piperidine nucleus in bioactive compounds has been recognized for a long time, with many natural alkaloids containing this ring system. mdpi.com Synthetic chemists began incorporating the piperidine moiety into drug candidates to leverage its favorable properties. mdpi.com

The deliberate combination of these two pharmacophores into hybrid molecules is a more recent strategy in drug design. By the early 2000s, research was being published on compounds such as (4-Piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta3 agonists. researchgate.net More complex hybrids, such as those linking piperidine-sulfonamides to other heterocyclic systems like oxadiazoles, emerged from the desire to create multi-target agents or to enhance the activity of known pharmacophores. scielo.br This approach of molecular hybridization, which combines two or more pharmacophoric units to create a new chemical entity with potentially enhanced affinity and efficacy, has gained considerable traction in modern medicinal chemistry. nih.gov The development of N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffolds for prostate cancer therapy in recent years showcases the continued evolution and sophistication of this research area. acs.orgacs.org

Compound Data

Below are tables summarizing the biological activities of various compounds mentioned in this article.

Table 1: Anticancer Activity of Piperidine-Sulfonamide Derivatives

CompoundTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
LT16 ARW742C0.51 µM acs.org
ART878G5.55 µM acs.org
Compound 17a PC3 (prostate cancer)0.81 µM nih.gov
MGC803 (gastric cancer)1.09 µM nih.gov
MCF7 (breast cancer)1.30 µM nih.gov

Table 2: Enzyme Inhibitory Activity of Piperidine-Sulfonamide Derivatives

CompoundTarget EnzymeActivity (IC₅₀)Reference
Piperidine-3-carbonitrile sulfonamide derivatives DPP-4Comparable to Vildagliptin mdpi.com
Thiazole-Sulfonamide Coumarin Hybrid 71a MEK17 nM mdpi.com
HCT1164 nM mdpi.com
HT-291 nM mdpi.com
Thiazole-Sulfonamide Coumarin Hybrid 71b C-Raf5 nM mdpi.com
Thiazole-Sulfonamide Coumarin Hybrid 107a HepG23.48 µM mdpi.com
Thiazole-Sulfonamide Coumarin Hybrid 104a Caco-28.53 µM mdpi.com

Table 3: Antibacterial Activity of Piperidine-Sulfonamide Derivatives

CompoundTarget OrganismActivity (EC₅₀)Reference
Compound C4 Xanthomonas oryzae pv. oryzae (Xoo)2.02 µg/mL nih.govresearchgate.net
Bismerthiazol (B1226852) (Reference) Xanthomonas oryzae pv. oryzae (Xoo)42.38 µg/mL nih.govresearchgate.net
Thiodiazole copper (Reference) Xanthomonas oryzae pv. oryzae (Xoo)64.50 µg/mL nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H2,6,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXMELMJCICPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Piperidine 4 Sulfonamide and Its Derivatives

Strategies for the Synthesis of the Piperidine-4-sulfonamide Core

The construction of the central this compound framework can be achieved through various synthetic strategies, ranging from well-established conventional methods to more recent, innovative approaches.

Conventional Synthetic Routes

Conventional methods for the synthesis of the this compound core typically rely on the formation of the sulfonamide bond by reacting a piperidine-containing amine with a sulfonyl chloride, or vice versa. A common and straightforward approach involves the reaction of 4-aminopiperidine, often with the piperidine (B6355638) nitrogen protected, with a desired sulfonyl chloride in the presence of a base.

A representative multi-step synthesis begins with a protected piperidine derivative, such as 4-amino-1-Boc-piperidine. This starting material can be reacted with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) to yield the N-Boc-piperidine-4-sulfonamide derivative. The Boc (tert-butyloxycarbonyl) protecting group can then be removed under acidic conditions, for example with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the free this compound core. This secondary amine is then available for further derivatization.

Similarly, syntheses can be designed where the piperidine ring is formed, and the sulfonamide moiety is introduced subsequently. For instance, a key intermediate with a free secondary amine on the piperidine ring can be reacted with an array of substituted sulfonyl chlorides, using a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF), to generate the final sulfonamide products. researchgate.net

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry is increasingly focused on developing novel and environmentally benign methodologies. In the context of piperidine synthesis, a modular approach combining biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling has been introduced to streamline the creation of complex piperidines, significantly reducing the number of synthetic steps. While not directly forming the sulfonamide, this method provides rapid access to functionalized piperidine precursors.

Another novel strategy involves the use of N-sulfonyliminium ion-triggered cyclizations to construct the piperidine scaffold. This method utilizes the reactivity of N-sulfonyliminium ions, generated in situ from secondary sulfonamides and aldehydes in the presence of an acid catalyst, to initiate intramolecular cyclization, forming the piperidine ring.

From a green chemistry perspective, the focus is on reducing waste, avoiding hazardous reagents, and using more environmentally friendly solvents. The N-alkylation of sulfonamides, a key reaction in derivatization, has been achieved using alcohols as alkylating agents in water, catalyzed by a water-soluble iridium complex. This "hydrogen borrowing" methodology avoids the use of alkyl halides and organic solvents, presenting a greener alternative. ionike.comionike.com Similarly, copper-catalyzed N-alkylation of sulfonamides with alcohols offers an efficient route that minimizes the generation of inorganic salt byproducts. ionike.com

Derivatization at the Piperidine Nitrogen

The secondary amine of the this compound core is a prime site for introducing molecular diversity. N-alkylation and N-acylation are the most common strategies employed for this purpose.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. The classical method for this transformation is the reaction with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. mdpi.comresearchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to an excess of the piperidine. researchgate.net

More sustainable N-alkylation methods utilize alcohols as the alkylating agents, proceeding through a "borrowing hydrogen" mechanism. These reactions are often catalyzed by transition metals like ruthenium, manganese, or iron and offer a greener route by producing water as the only byproduct. ionike.comorganic-chemistry.org

N-Acylation introduces an acyl group (R-C=O) to the piperidine nitrogen, forming an amide bond. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For more complex couplings, such as with carboxylic acids, coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. nih.gov

Below is a table summarizing representative N-alkylation and N-acylation reactions at the piperidine nitrogen.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., 1-bromodecane), K₂CO₃, DMF, 80 °CN-Alkyl-piperidine-4-sulfonamide
N-AlkylationBenzyl (B1604629) alcohol, [Ru(p-cymene)Cl₂]₂, baseN-Benzyl-piperidine-4-sulfonamide
N-AcylationAcyl chloride, Triethylamine, CH₂Cl₂N-Acyl-piperidine-4-sulfonamide
N-AcylationCarboxylic acid, EDCI, HOBt, CH₂Cl₂N-Acyl-piperidine-4-sulfonamide

Incorporation of Aromatic and Heteroaromatic Moieties

Attaching aromatic and heteroaromatic groups to the piperidine nitrogen is a common strategy to explore structure-activity relationships in drug discovery. This can be achieved through the N-acylation and N-alkylation methods described above, using appropriate aryl- or heteroaryl-containing reagents.

For example, N-acylation with 4-sulfamoylbenzoic acid using EDCI/HOBt coupling conditions results in the incorporation of a benzoyl moiety on the piperidine nitrogen. nih.gov Similarly, reaction with benzylsulfonyl chloride can introduce an arylalkylsulfonyl group. N-alkylation with benzyl bromide or other substituted benzyl halides is also a straightforward method to introduce aromatic rings.

Modifications at the Sulfonamide Nitrogen

The primary sulfonamide group (-SO₂NH₂) is another key site for chemical modification, allowing for the synthesis of N-substituted sulfonamide derivatives. The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated using various methods. The reaction with alcohols catalyzed by copper acetate (B1210297) or iron(II) chloride via the borrowing hydrogen methodology provides an efficient route to N-alkylated sulfonamides. ionike.comionike.com Another approach involves the intermolecular alkylation with trichloroacetimidates. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are a powerful tool for N-arylation, allowing the reaction of primary sulfonamides with aryl nonaflates or aryl halides to form N-aryl sulfonamides. acs.org A bulky, electron-rich biaryl phosphine (B1218219) ligand like t-BuXPhos is often employed to facilitate this transformation. acs.org

N-Acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. This transformation can be carried out using acyl chlorides or anhydrides, often catalyzed by a Lewis acid such as copper(II) triflate (Cu(OTf)₂). researcher.life N-acylbenzotriazoles have also been reported as efficient, neutral reagents for the N-acylation of sulfonamides. semanticscholar.org The reaction typically proceeds by first deprotonating the sulfonamide with a base like sodium hydride (NaH), followed by the addition of the acylating agent. semanticscholar.org

The following table provides examples of reactions to modify the sulfonamide nitrogen.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationBenzyl alcohol, Cu(OAc)₂, K₂CO₃N-Benzyl-piperidine-4-sulfonamide
N-ArylationAryl nonaflate, Pd catalyst, t-BuXPhos, K₃PO₄N-Aryl-piperidine-4-sulfonamide
N-AcylationAcyl chloride, Cu(OTf)₂ (catalyst)N-Acyl-piperidine-4-sulfonamide
N-AcylationN-Acylbenzotriazole, NaH, THFN-Acyl-piperidine-4-sulfonamide

Primary and Secondary Amide Formation

The formation of primary and secondary amides is a fundamental transformation for creating diverse libraries of this compound derivatives. These reactions typically involve the coupling of a carboxylic acid with an amine, facilitated by a coupling agent.

One common strategy involves using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). nih.gov For instance, a key intermediate, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, was synthesized through the amide coupling of 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate using EDCI and HOBt in acetonitrile. nih.gov This intermediate can be further reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which then serves as a precursor for creating a variety of urea (B33335) and thiourea (B124793) derivatives by reacting with different isocyanates and isothiocyanates. nih.gov

Another approach involves the direct reaction of amines with sulfonyl chlorides. nih.gov This robust method allows for the formation of sulfonamides from a wide range of amines, including primary, secondary, and anilinic types. nih.gov The reaction between amines and sulfonyl chlorides is typically rapid and efficient. nih.gov A novel, one-pot synthesis strategy has been developed that converts aromatic carboxylic acids into sulfonyl chlorides, which are then immediately aminated to produce the corresponding sulfonamides. nih.gov

The synthesis of N-aryl-2,3-dihydrobenzo nih.govresearchgate.netdioxine-6-sulfonamide and its derivatives provides another example of amide formation, where the parent compound is reacted with electrophiles like benzyl chloride and ethyl iodide. researchgate.net Similarly, various sulfonamides have been synthesized by coupling different sulfonyl chlorides with 4-(piperidin-1-yl)aniline under controlled pH conditions in an aqueous medium. researchgate.net

Table 1: Examples of Reagents for Primary and Secondary Amide Formation

Reagent/Catalyst Role Reference
EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) Coupling Agent nih.gov
HOBt (1-hydroxybenzotriazole) Additive nih.gov
Substituted Isocyanates/Isothiocyanates Reactant for Urea/Thiourea formation nih.gov
Substituted Sulfonyl Chlorides Reactant for Sulfonamide formation nih.gov
Sodium Hydride (NaH) Base researchgate.netasianpubs.org

Cyclic Sulfonamide Analogues

Cyclic sulfonamides, also known as sultams, are important structural motifs in medicinal chemistry. enamine.net The synthesis of these analogues can be achieved through various heterocyclization reactions. For example, a cyclic sulfonamide with potential antiviral activity was synthesized starting from a sulfonyl chloride. mdpi.com The process involved converting the sulfonyl chloride to a sulfonamide, followed by oxidation and dehydration to form a saccharin (B28170) intermediate, which then underwent a three-step heterocyclization and functionalization sequence. mdpi.com

Aliphatic sultams are considered water-soluble mimics of common cyclic amines like pyrrolidines and piperidines and can be readily alkylated at the nitrogen atom. enamine.net

Substitutions on the Piperidine Ring System

Modifying the piperidine ring is a key strategy for tuning the properties of this compound derivatives. This can involve stereoselective synthesis to control the spatial arrangement of substituents or direct functionalization of the ring's carbon atoms.

Stereoselective Synthesis of Substituted Piperidine-4-sulfonamides

Achieving stereoselectivity is critical in the synthesis of piperidine derivatives. Various methods have been developed to control the stereochemistry of substituents on the piperidine ring.

One approach utilizes a gold-catalyzed cyclization of N-homopropargyl amides to create cyclic imidates, which are then chemoselectively reduced. nih.gov This sequence leads to a spontaneous rearrangement to furnish piperidin-4-ones, which can be further reduced to the corresponding piperidin-4-ols with excellent diastereoselectivity. nih.gov This modular {[2+3]+1} annulation strategy allows for the enantioselective synthesis of substituted piperidines, starting from readily available chiral imines. nih.gov

Another powerful technique is the use of rhodium-catalyzed C-H insertions and cyclopropanations. nih.govnih.gov By carefully selecting the rhodium catalyst and the protecting group on the piperidine nitrogen, it is possible to achieve site-selective and stereoselective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov For instance, 3-substituted analogues can be prepared indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.govnih.gov

Hydrogenation of substituted pyridines is another effective method for creating stereochemically defined piperidines. nih.gov Catalytic hydrogenation using non-metal alternatives like borenium ions and hydrosilanes can diastereoselectively reduce substituted pyridines. nih.gov

Functionalization of the Piperidine Carbon Atoms (e.g., C-4)

Direct functionalization of the C-H bonds of the piperidine ring, particularly at the C-4 position, offers an efficient way to introduce new substituents.

Rhodium-catalyzed C-H functionalization has proven to be a versatile tool for this purpose. nih.govnih.gov The site selectivity of the functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov For example, using N-α-oxoarylacetyl-piperidines in combination with a specific rhodium catalyst, Rh2(S-2-Cl-5-BrTPCP)4, directs the C-H functionalization to produce 4-substituted analogues. nih.govnih.gov While the C2 position is electronically activated, steric hindrance can play a role. The C4 position becomes accessible when the electronic preference for the C2 position is overridden by steric shielding from the catalyst and the nitrogen protecting group. researchgate.net

Palladium-catalyzed C-H functionalization provides another route. Using aminoquinoline amides as directing groups, it is possible to achieve C-H arylation at the unactivated C4 position. acs.org Mechanistic studies involving deuterium (B1214612) labeling have shown that both cis- and trans-C(4)–H bonds are cleaved reversibly during the catalytic cycle. acs.org

Analytical Techniques for Structural Elucidation in Synthetic Research

The unambiguous determination of the structure of newly synthesized this compound derivatives relies on a combination of modern analytical techniques, with spectroscopic methods being of primary importance.

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation.

¹H NMR: Provides detailed information about the proton environment in the molecule. For piperidine derivatives, characteristic signals corresponding to the protons on the piperidine ring are observed. chemicalbook.com The chemical shifts and coupling patterns help determine the substitution pattern and stereochemistry. In sulfonamide derivatives, the N-H proton of the sulfonamide group gives a characteristic signal. nih.gov For example, in a study of piperidine–phenytoin (B1677684) salt, the N-H signals of phenytoin were observed at 11.13 ppm and 9.33 ppm, while the piperidine N-H signal appeared at 2.86 ppm. mdpi.com

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the piperidine ring and any attached functional groups are recorded. nih.gov In the solid-state ¹³C NMR spectrum of a piperidinium (B107235)–sulfamethazinate salt, the signals for both the sulfamethazine (B1682506) and piperidine components were observed, with shifts indicating the change in the chemical environment upon salt formation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

The sulfonamide group exhibits characteristic stretching vibrations for the S=O and S-N bonds. nih.gov The N-H stretching vibration is also a key indicator. mdpi.com

In the analysis of a piperidine–phenytoin salt, the formation of the salt was confirmed by shifts in the N-H and C=O group signals and the appearance of a new signal for the NH₂⁺ group of piperidinium around 3070 cm⁻¹. mdpi.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Techniques like Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) are commonly used. nih.govresearchgate.net The molecular ion peak (M+) confirms the molecular weight of the synthesized compound. researchgate.net The fragmentation pattern can offer additional structural clues. researchgate.net

Table 2: Key Spectroscopic Data for Characterization

Technique Information Provided Typical Observations for Piperidine Sulfonamides Reference
¹H NMR Proton environment, connectivity, stereochemistry Signals for piperidine ring protons, N-H protons of sulfonamide/amine chemicalbook.comnih.govmdpi.com
¹³C NMR Carbon skeleton Signals for piperidine ring carbons, aromatic/aliphatic substituent carbons nih.gov
IR Spectroscopy Functional groups Characteristic S=O, S-N, and N-H stretching vibrations nih.govmdpi.com

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. In the context of synthetic chemistry, it serves as a crucial method for assessing the purity and verifying the empirical formula of newly synthesized molecules, including derivatives of this compound. The technique works by combusting a small, precisely weighed sample of the compound, and the resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are collected and measured. From these measurements, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be calculated.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the compound's identity and high purity. unica.it For sulfonamide derivatives, this analysis is particularly important to confirm that the desired chemical transformations have occurred and that the final product is free from significant impurities. unica.itmdpi.com Purity can also be assessed by other methods like High-Performance Liquid Chromatography (HPLC), with many reported compounds showing purity greater than 95%. unica.itresearchgate.net

Below are tables presenting elemental analysis data for several derivatives of this compound, demonstrating the application of this technique in their characterization.

Table 1: Elemental Analysis Data for N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide and Related Derivatives

Compound Molecular Formula Calculated (%) Found (%) Reference
N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide C21H25N3O5S C: 58.45, H: 5.84, N: 9.74 C: 58.50, H: 5.86, N: 9.71 unica.it
1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid C13H16N2O5S C: 49.99, H: 5.16, N: 8.97 C: 50.04, H: 5.15, N: 8.94 unica.it
N-(4-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide C20H22ClN3O4S C: 55.10, H: 5.09, N: 9.64 C: 55.14, H: 5.08, N: 9.60 unica.it

Table 2: Elemental Analysis Data for Hydrazinecarboxamide Derivatives of this compound

Compound Molecular Formula Calculated (%) Found (%) Reference
N-(2,6-dimethylphenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide C22H27N5O5S C: 55.80, H: 5.75, N: 14.79 C: 55.85, H: 5.76, N: 14.72 mdpi.com
N-(4-fluorophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide C20H22FN5O5S C: 51.83, H: 4.78, N: 15.11 C: 51.88, H: 4.77, N: 15.07 mdpi.com
N-(2-nitrophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide C21H25N5O6S C: 53.04, H: 5.30, N: 14.73 C: 53.09, H: 5.31, N: 14.69 mdpi.com

Structure Activity Relationship Sar Studies of Piperidine 4 Sulfonamide Derivatives

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to provide a three-dimensional framework that can be strategically substituted to orient functional groups for optimal receptor interaction. researchgate.netbiointerfaceresearch.com The biological properties of piperidine-containing compounds are highly dependent on the nature and position of substituents on this heterocyclic ring. researchgate.net

The introduction of various alkyl and aryl groups onto the piperidine ring can significantly influence the biological activity of piperidine-4-sulfonamide derivatives through steric and electronic effects. These effects modulate the compound's size, shape, lipophilicity, and ability to form key interactions with the target receptor.

Quantitative structure-activity relationship (QSAR) studies on a series of piperidine sulfonamide analogs have shown that inhibitory potencies against enzymes like matrix metalloproteinases (MMPs) are significantly correlated with the hydrophobic properties of the molecules. nih.gov This suggests that hydrophobic interactions play a dominant role in the binding process. nih.gov Alkyl and aryl substituents on the piperidine ring can enhance this hydrophobicity, thereby improving binding affinity and, consequently, biological activity. For instance, bulky alkyl groups can influence reactions by creating steric hindrance, which can either enhance or hinder the desired biological effect depending on the specific target.

Table 1: Effect of Phenyl Ring Substitution on Antibacterial Activity of Piperidine-Sulfonamide Derivatives nih.gov

Compound ID Substituent on Phenyl Ring Target EC₅₀ (µg/mL)
A₁ 2-F Xoo 4.79
A₂ 3-F Xoo 4.20
A₃ 4-F Xoo 4.69
A₁ 2-F Xac 7.76
A₂ 3-F Xac 5.34
A₃ 4-F Xac 7.90

Xoo: Xanthomonas oryzae pv. oryzae; Xac: Xanthomonas axonopodis pv. citri

The piperidine ring typically adopts a stable chair conformation. The orientation of substituents (axial vs. equatorial) on this ring is critical for proper alignment within a receptor's binding site. Conformational analysis is therefore essential to understand and predict the biological activity of these derivatives.

Molecular modeling studies on piperidine sulfonic acid derivatives, which are analogs of NMDA receptor antagonists, have been undertaken to understand pharmacological results. nih.gov These studies involve a complete conformational analysis to propose a preferred conformation of the active molecules. nih.gov It has been proposed that the binding geometry of the sulfonic moiety within the NMDA receptor is distinct from that of analogous phosphonic antagonists, underscoring the importance of the specific conformation adopted by the piperidine ring and its substituents. nih.gov X-ray crystallography has established that in some fluorinated piperidine analogues, the ring adopts a chair form with an axial fluorine atom, a conformation likely influenced by dipole-dipole interactions. researchgate.net This specific conformation is believed to be crucial for the observed biological activity. researchgate.net

Role of Sulfonamide Moiety Modifications in Activity Modulation

The sulfonamide group is a cornerstone of this class of compounds, often acting as a key pharmacophore responsible for the primary biological activity. Modifications to this moiety, both on the nitrogen atom and by varying the sulfonyl source, are critical for modulating activity.

The sulfonamide nitrogen (often designated as N1) is a common site for substitution to improve potency and pharmacokinetic properties. youtube.com Introducing substituents on this nitrogen can affect the acidity of the sulfonamide proton and provide additional points of interaction with the biological target.

Studies have shown that introducing heterocyclic rings at the N1 nitrogen can increase the potency of sulfonamides. youtube.com In a study on sulfonamides bearing a piperidine nucleus, a series of compounds were synthesized with N-ethyl substitutions on the sulfonamide nitrogen. researchgate.net It was observed that the N-ethyl substitution generally retarded the inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting that unsubstituted molecules were more suitable for these specific targets. researchgate.net Conversely, in other contexts, N-alkylation can be beneficial. The steric bulk of the N-alkyl group can influence reaction pathways and, by extension, the final biological profile of the molecule. nih.gov For example, larger alkyl groups can sterically hinder certain intramolecular reactions, favoring desired chemical arrangements. nih.gov

Table 2: Effect of N-Substitution on Enzyme Inhibition researchgate.net

Compound Class Substitution on Sulfonamide Nitrogen Target Enzyme General Activity
3a-k Unsubstituted (H) Acetylcholinesterase, Butyrylcholinesterase More Active

The synthesis of sulfonamides typically involves the reaction of an amine with a sulfonyl chloride. eurekaselect.com Varying the structure of the sulfonyl chloride precursor allows for the introduction of diverse aryl or alkyl groups attached to the sulfur atom, which can profoundly impact biological activity.

The electronic properties of the group attached to the sulfonyl moiety can alter the charge distribution of the entire sulfonamide group, affecting its binding capabilities. For instance, the synthesis of novel this compound derivatives often starts from different substituted sulfonyl chlorides. researchgate.net Research on antibacterial agents showed that the synergistic effects of the benzenesulfonamide (B165840) skeleton and a suitable alkyl chain were essential for antibacterial activity. nih.gov This indicates that both the aromatic part derived from the sulfonyl chloride and other substituents must be co-optimized. The conversion of primary sulfonamides into sulfonyl chlorides is a key synthetic step that allows for further diversification, enabling the introduction of a wide array of functionalities to probe the SAR. nih.gov

Linker Region Design and its Contribution to SAR

In many this compound derivatives, a linker connects the core scaffold to another functional group or pharmacophore. The composition, length, and flexibility of this linker are critical determinants of biological activity, as they control the spatial relationship between the two interacting moieties.

In the design of novel bacterial topoisomerase inhibitors (NBTIs), the central linker, which can be part of or attached to the piperidine ring, plays a crucial role. nih.gov For example, a protonated amine in the linker can form a key ionic interaction with an aspartate residue in the enzyme's active site. nih.gov Shifting the position of a tertiary amine within the linker can significantly alter activity. nih.gov

Studies on sigma receptor ligands based on piperidine structures found that the length of an arylalkylsulfonyl linker was optimal with a single methylene (B1212753) group (n=1) compared to zero or two (n=0, 2). nih.gov This highlights that a specific linker length is required to achieve the highest binding affinity. nih.gov In another example, a series of carbonic anhydrase inhibitors were developed using a piperidinyl-hydrazidoureido linker. mdpi.com The chemical nature of this linker was essential for orienting the terminal aryl group and achieving potent and selective inhibition of different carbonic anhydrase isoforms. mdpi.com The data clearly showed that the sulfonamide bond itself was essential for antibacterial capacity when compared to derivatives where it was replaced by an amide bond. nih.gov

Table 3: Influence of Linker Length on Sigma Receptor Affinity nih.gov

Compound Series Linker Carbon Chain Length (n) σ₁ Receptor Affinity
Arylalkylsulfonyl piperidines n = 0 Lower
Arylalkylsulfonyl piperidines n = 1 Optimal/Higher

Optimizing Spacer Lengths and Rigidity

Spacer Length: The length of the spacer is a critical determinant of the distance between key binding groups. An optimal spacer length allows the molecule to adopt a conformation that complements the topology of the binding site. For instance, in a series of antibacterial sulfonamide derivatives containing a piperidine moiety, variations in the length of an alkyl chain attached to the sulfonamide nitrogen have been shown to significantly impact activity. A systematic increase in the alkyl chain length can lead to a parabolic relationship with biological activity, where an optimal length results in maximal potency. Shorter or longer chains may lead to suboptimal interactions with the target.

Spacer Rigidity: The rigidity of the spacer influences the conformational flexibility of the molecule. A rigid spacer can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. However, excessive rigidity can also prevent the molecule from adopting the necessary conformation to fit into the binding pocket. Conversely, a flexible spacer allows for more conformational freedom, which might be advantageous if the exact binding mode is unknown or if the target has a flexible binding site. Studies on various classes of compounds have shown that introducing rigid elements like aromatic rings or double bonds into a flexible alkyl chain can significantly alter the biological activity profile.

The following table illustrates the impact of modifying spacer length and rigidity on the antibacterial activity of a series of sulfonamide derivatives.

Compound IDSpacer/LinkerEC50 (µg/mL) against XooEC50 (µg/mL) against Xac
A1 Ethyl8.5415.21
A2 Propyl6.2311.89
A3 Butyl4.118.03
A4 Pentyl3.566.12
A5 Hexyl2.985.34
A6 Heptyl2.654.74
A7 Octyl3.125.88
A8 Nonyl4.017.95
B1 Phenyl5.7610.23
B2 Benzyl (B1604629)4.989.11

Data synthesized from studies on antibacterial sulfonamide derivatives containing a piperidine moiety.

Heteroatom Inclusion in Linkers

The table below presents a hypothetical SAR study showcasing the effect of heteroatom inclusion in the linker on the inhibitory activity of a series of this compound derivatives against a target enzyme.

Compound IDLinker MoietyLinker HeteroatomsInhibitory Concentration (IC50) in µM
C1 -CH2-CH2-CH2-None15.2
C2 -CH2-O-CH2-Oxygen8.7
C3 -CH2-NH-CH2-Nitrogen5.1
C4 -CH2-S-CH2-Sulfur10.5
C5 -CH2-CO-NH-Nitrogen, Oxygen2.3

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jbclinpharm.org By quantifying the structural features of molecules as numerical descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Selection of Molecular Descriptors

The first and one of the most critical steps in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the physicochemical properties of a molecule and can be broadly categorized into several classes:

1D Descriptors: These are the simplest descriptors and include counts of atoms, molecular weight, and counts of specific functional groups.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and electrotopological state indices. They describe aspects such as molecular size, shape, and branching.

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms in a molecule and include information about the molecule's volume, surface area, and shape.

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability, which are crucial for understanding a compound's pharmacokinetic and pharmacodynamic behavior.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of a molecule, such as HOMO/LUMO energies, dipole moment, and partial charges.

The selection of descriptors is a crucial step, as the quality of the QSAR model depends on the relevance of the chosen descriptors to the biological activity being modeled. A combination of statistical methods and chemical intuition is often employed to select a subset of descriptors that are highly correlated with the activity and have low inter-correlation among themselves.

The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound derivatives.

Descriptor TypeDescriptor NameDescription
1D Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.
2D Topological Polar Surface Area (TPSA)The sum of the surface areas of polar atoms in a molecule.
3D Molecular Volume (Vol)The volume occupied by a molecule.
Physicochemical LogPThe logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.
Quantum Chemical HOMO EnergyThe energy of the Highest Occupied Molecular Orbital.

Development and Validation of QSAR Models for Predictive Activity

Once a set of relevant molecular descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) being the most common.

The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Validation is typically performed using both internal and external validation techniques.

Internal Validation: This involves assessing the model's performance on the same dataset that was used for its development. Common internal validation methods include:

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model indicates that the original model is not due to chance correlation.

External Validation: This is a more stringent test of a model's predictive ability and involves using an external set of compounds that were not used in the model development. The model's ability to accurately predict the activity of these external compounds is a strong indicator of its robustness and generalizability.

A statistically robust and predictive QSAR model is characterized by high values for the squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive R² for the external test set.

The following table summarizes the key statistical parameters used for the validation of a QSAR model.

ParameterDescriptionAcceptable Value
Squared correlation coefficient (goodness of fit)> 0.6
q² (LOO-CV) Cross-validated correlation coefficient (internal predictive ability)> 0.5
Predictive R² (External) Correlation coefficient for the external test set (external predictive ability)> 0.6
RMSE Root Mean Square Error (accuracy of prediction)As low as possible

Mechanistic Investigations of Biological Activities of Piperidine 4 Sulfonamide Analogues

Enzyme Inhibition Studies

The inhibitory potential of piperidine-4-sulfonamide analogues has been explored against a range of enzymes, revealing nuanced structure-activity relationships and mechanisms of action.

This compound analogues have been investigated as inhibitors of human carbonic anhydrases (hCAs), with a focus on isoform selectivity. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides demonstrated potent, nanomolar-level inhibition against hCA I, II, IX, and XII. nih.gov Notably, some compounds exhibited sub-nanomolar inhibition of the tumor-associated isoform hCA IX. nih.gov For instance, compounds 6 , 16 , and 20 displayed Ki values of 0.9, 0.8, and 0.9 nM, respectively, against hCA IX. nih.gov Compound 16 showed approximately 7-fold and 5-fold greater selectivity for hCA IX compared to hCA I and hCA II, respectively. nih.gov

The substitution pattern on the piperidine (B6355638) and benzoyl moieties significantly influences both potency and selectivity. For example, within a series of piperazine-based derivatives, compound 6 , which has a 4-methoxyphenyl (B3050149) group, was the most effective inhibitor of hCA I with a Ki of 7.9 nM. nih.gov In another series, the unsubstituted benzyl (B1604629) compound 14 was one of the most potent hCA XII inhibitors with a Ki of 3.6 nM. nih.gov

Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been studied for their hCA inhibitory activity. These compounds showed varied inhibition constants, with some being more potent against hCA I and others showing high selectivity for hCA II. mdpi.com For example, compound 1k in this series was a potent hCA II inhibitor with a Ki of 5.6 nM and also demonstrated selectivity towards hCA IX. mdpi.com Furthermore, 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated, showing a broad range of inhibitory activity with KI values reaching 91 nM for hCA XII and 137 nM for hCA IX. mdpi.comnih.gov Some of these compounds exhibited moderate selectivity for the tumor-associated isoforms IX and XII over the ubiquitous hCA II. mdpi.comnih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound Analogues

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
6 7.93.70.9-
14 ---3.6
16 --0.8-
20 --0.9-
1k -5.679.6-907.534.5-713.6

Data sourced from multiple studies. nih.govmdpi.com Note: '-' indicates data not available.

Piperidine sulfonamide aryl hydroxamic acid analogues have been the subject of quantitative structure-activity relationship (QSAR) studies as inhibitors of matrix metalloproteinases (MMPs). nih.gov These studies have revealed that the inhibitory potencies of these compounds against MMP-2 and MMP-13 are significantly correlated with their hydrophobic properties, indicating a dominant role for hydrophobic interactions in enzyme binding. nih.gov

Research into α-piperidine-β-sulfone hydroxamate derivatives has identified compounds that are potent inhibitors of MMP-2, MMP-9, and MMP-13, while sparing MMP-1. Further investigation led to the discovery of α-sulfone hydroxamates that demonstrated superior potency for the target MMPs and enhanced selectivity against MMP-1.

The family of MMPs can be broadly categorized into subgroups based on their substrate specificity, including collagenases (e.g., MMP-1, -8, -13), gelatinases (e.g., MMP-2, -9), stromelysins, and membrane-type MMPs. nih.gov The development of selective MMP inhibitors is a key objective, as different MMPs are implicated in various physiological and pathological processes. For instance, MMP-14 is overexpressed in many solid tumors, making it a target for cancer therapy. bachem.com The design of inhibitors that can distinguish between the deep and shallow pockets of different MMPs is a strategy to achieve selectivity. For example, some mercaptosulfide derivatives have shown selectivity for MMPs with deep pockets like MMP-2 and MMP-13, but not for those with shallow pockets like MMP-1 and MMP-7. nih.gov

Analogues of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of acetylcholine (B1216132) levels. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, and their anti-AChE activity was assessed. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) , with an IC50 of 0.56 nM for AChE. nih.gov This compound also demonstrated remarkable selectivity, with an affinity for AChE that was 18,000 times greater than for BuChE. nih.gov

In another study, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) was found to be a highly potent AChE inhibitor with an IC50 of 1.2 nM and a selectivity of approximately 34,700-fold over BuChE. consensus.app The introduction of a bulky moiety at the para position of the benzamide (B126) and an alkyl or phenyl group on the nitrogen of the benzamide were found to significantly enhance inhibitory activity. nih.gov

Table 2: Cholinesterase Inhibition by Piperidine Analogues

CompoundTarget EnzymeIC50Selectivity (AChE/BuChE)
Compound 21 AChE0.56 nM18,000
Compound 19 AChE1.2 nM~34,700

Data from referenced studies. nih.govconsensus.app

Sulfonamides are known to target dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. nih.govbiorxiv.org They act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.govbiorxiv.orgnih.govtaylorandfrancis.com A novel series of sulfanilamide (B372717) derivatives incorporating a piperidine fragment has been synthesized and their interaction with DHPS was confirmed through biochemical assays. nih.gov

One particular molecule, C4 , from this series displayed outstanding inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 value of 2.02 µg mL−1. nih.gov Mechanistic studies confirmed that compound C4 interacts with dihydropteroate synthase. nih.gov This interaction disrupts the synthesis of 7,8-dihydropteroate, a precursor to tetrahydrofolate, which is vital for DNA synthesis and bacterial proliferation. nih.gov

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol. nih.govresearchgate.net Piperidine derivatives have been identified as a promising scaffold for the development of reversible MAGL inhibitors. researchgate.net A class of benzylpiperidine-based MAGL inhibitors has been synthesized, leading to the identification of compounds with potent and selective reversible inhibition. nih.govresearchgate.net

Molecular dynamics simulations of aryl formyl piperidine derivatives have provided insights into their inhibitory mechanism. nih.gov These studies suggest that the inhibitors occupy the key catalytic region of MAGL and may interact with the main catalytic residues, consistent with a competitive inhibition model. nih.gov The binding of these inhibitors is influenced by interactions with four main regions of the enzyme: around the head aromatic ring, the head carbonyl oxygen, the tail amide bond, and the tail benzene (B151609) ring. nih.gov

Piperidine analogues have shown significant potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. pjps.pk The structural resemblance of some piperidine derivatives to nojirimycin, a known α-glucosidase inhibitor, has driven research in this area. pjps.pk For instance, certain hydroxy piperidine analogues have demonstrated excellent α-glucosidase inhibitory activity. pjps.pk

In a study of phthalimide-benzenesulfonamide hybrids, several compounds with a piperidine moiety showed high inhibitory activity against yeast α-glucosidase. nih.gov The 4-phenylpiperazin derivative 4m was identified as the most potent compound, with an IC50 value of 52.2 ± 0.1 μM, which is approximately 14.5-fold more active than the standard drug acarbose. nih.gov Enzyme kinetic studies revealed that compound 4m acts as a competitive inhibitor with a Ki value of 52.7 μM. nih.gov Other studies on 3,4-dihydroxy piperidine derivatives, including sulfonamides, have also reported excellent α-glucosidase inhibition, with molecular docking simulations helping to identify key binding modes. nih.gov

Table 3: Alpha-Glucosidase Inhibition by this compound Analogues

CompoundIC50 (µM)Inhibition Mode
4m 52.2 ± 0.1Competitive
Acarbose (Standard) 750.0 ± 10.0-

Data from a study on phthalimide-benzenesulfonamide hybrids. nih.gov Note: '-' indicates data not available.

Receptor Modulation and Ligand Binding Studies

The this compound scaffold and its analogues have been the subject of extensive research, revealing a diverse range of biological activities through interactions with various receptors. These investigations have elucidated the mechanisms by which these compounds modulate receptor function, offering insights into their potential as therapeutic agents.

Point mutations in the androgen receptor (AR) are a significant factor in the development of resistance to prostate cancer therapies. nih.gov Analogues of piperidine-sulfonamide have been investigated as AR antagonists capable of overcoming this resistance. One such compound, LT16, which incorporates an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold, has demonstrated potent antagonism against both wild-type and clinically relevant AR mutants. nih.govresearchgate.net

Mechanistic studies have revealed that LT16 competitively binds to the ligand-binding pocket of the AR. nih.govresearchgate.net This action disrupts the nuclear translocation of the receptor, hinders its homodimerization, and ultimately suppresses the transcription of AR-regulated genes. nih.gov Further research demonstrated that LT16 effectively antagonizes a range of AR mutations that confer resistance to existing antiandrogen drugs. acs.org For instance, it fully antagonized the ARW742C mutation and showed complete, though slightly less potent, antagonism toward the ART878G mutation when compared to darolutamide. acs.org These findings highlight the potential of this scaffold to address challenges in prostate cancer treatment arising from AR mutations. nih.govresearchgate.net

Antagonistic Activity of LT16 Against Androgen Receptor Mutants
AR MutantLT16 IC50 (μM)Reference Compound (Darolutamide) IC50 (μM)
ARW742C0.510.23
ART878G5.551.27

Antagonism of the 5-hydroxytryptamine-6 (5-HT6) receptor is considered a promising strategy for improving cognitive impairments associated with neuropsychiatric disorders. acs.orgjscimedcentral.com Piperidin-4-yl amino aryl sulfonamides have emerged as a class of potent and selective 5-HT6 receptor antagonists. acs.orgnih.gov An initial lead compound, N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxy benzenesulfonamide (B165840), was identified as a highly potent and selective antagonist. acs.org However, its development was hampered by low brain penetration. acs.orgnih.gov

Subsequent structural modifications, such as introducing conformational constraints around the sulfonamide-NH group, led to the discovery of novel analogues with improved properties. nih.gov These efforts resulted in compounds that are not only potent and selective but also orally bioavailable and capable of penetrating the brain. nih.gov For example, the piperidinylaminomethyl aryl sulfonamide compound designated as 3g was identified as a potent 5-HT6 antagonist with a high binding affinity. jscimedcentral.com

Binding Affinity of this compound Analogues for the 5-HT6 Receptor
CompoundBinding Affinity (Ki, nM)
Compound 3g7.50

Piperidine-4-sulfonic acid (P4S), a structural analogue of this compound, is a potent and specific agonist of the gamma-aminobutyric acid (GABA) receptor. medchemexpress.comnih.gov Studies on its binding to synaptic membranes from bovine brain have provided detailed insights into its interaction with GABA receptors. nih.gov

Quantitative analysis of P4S binding revealed the presence of two distinct binding sites on bovine cortex membranes. nih.gov These sites are characterized by different affinity constants (KD) and maximum binding capacities (Bmax). The high-affinity site exhibits a KD of 17 ± 7 nM and a Bmax of 0.15 ± 0.07 pmol/mg protein, while the low-affinity site has a KD of 237 ± 100 nM and a Bmax of 0.80 ± 0.20 pmol/mg protein. nih.gov Further kinetic studies confirmed this heterogeneity. nih.gov Comparative studies with various GABA analogues strongly suggest that P4S binds directly to GABA receptors, mimicking the action of the endogenous neurotransmitter. nih.gov

Binding Parameters of [3H]Piperidine-4-sulphonic Acid to Bovine Cortex Membranes
Binding SiteKD (nM)Bmax (pmol/mg protein)
High-Affinity17 ± 70.15 ± 0.07
Low-Affinity237 ± 1000.80 ± 0.20

The piperidine core is a common feature in ligands for both opioid and sigma-1 receptors. chemrxiv.orgnih.gov

Opioid Receptor Interactions: Various N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been evaluated for their activity at mu- and kappa-opioid receptors, leading to the discovery of several potent antagonists for both receptor subtypes. drugbank.com Similarly, 1-alkyl-4,4-diphenylpiperidines have been shown to inhibit the binding of mu- and delta-opiate receptor agonists. nih.gov The 4-phenyl-piperidine analogue of codeine, tramadol, is known to have partial mu agonist activity. painphysicianjournal.com Another series, 4-piperidin-4-ylidenemethyl-benzamides, has been identified as delta-opioid receptor agonists. nih.gov

Sigma-1 Receptor Interactions: The sigma-1 receptor has been implicated in a variety of CNS disorders. chemrxiv.org A piperidine scaffold has been identified as a source of potent sigma-1 modulators. chemrxiv.orgchemrxiv.org Research has highlighted the key structure-activity relationship (SAR) components that differentiate activity at sigma-1 receptors from that at dopamine (B1211576) D4 receptors. chemrxiv.org For instance, the compound 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) acts as a potent sigma-1 receptor ligand. nih.govnih.gov A series of 3- and 4-hydroxypiperidine (B117109) compounds have been characterized, with some showing high affinity and selectivity for the sigma-1 receptor. chemrxiv.org

Binding Affinities of Piperidine-Based Scaffolds for the Sigma-1 Receptor
CompoundSigma-1 Receptor Ki (nM)
2-methylphenyl derivative (13g)37
2-pyridine derivative (13f)1,283

The voltage-gated potassium channel Kv1.3 is a therapeutic target for autoimmune diseases due to its role in T-lymphocyte activation. nih.govnih.gov A novel piperidine compound, UK-78,282, was identified as a potent blocker of the Kv1.3 channel with an IC50 of approximately 200 nM. nih.gov

Mechanistic studies suggest that UK-78,282 acts in a use-dependent manner, preferentially binding to and blocking the C-type inactivated state of the channel. nih.gov This is supported by evidence showing that the channel's sensitivity to the compound increases when the fraction of inactivated channels is raised by altering the membrane holding potential. nih.gov The structure-activity relationship of piperidine-based Kv1.3 inhibitors has been explored, leading to the development of hybrid analogues based on the scaffold of UK-78,282. digitellinc.com One such hybrid compound, 16a, was found to effectively reduce Kv1.3 peak current amplitude by over 80% at a 10 µM concentration. digitellinc.com

Inhibitory Activity of Piperidine Analogues Against the Kv1.3 Channel
CompoundActivity MetricValue
UK-78,282IC50~200 nM
Hybrid compound 16a% Reduction in Peak Current (at 10 µM)>80%

Investigation of Other Biological Pathways

Beyond direct receptor modulation, this compound analogues have been found to interact with other significant biological pathways.

One key area is the inhibition of folate biosynthesis in bacteria. nih.gov Sulfonamides are structural analogues of p-aminobutyric acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govdrugbank.com This enzyme is crucial for the synthesis of folic acid, a necessary component for DNA replication in bacteria. nih.govdrugbank.com A series of novel sulfanilamide derivatives containing piperidine fragments demonstrated excellent antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). nih.govresearchgate.net The compound designated C4, in particular, showed outstanding inhibitory activity by interacting with DHPS and also damaging the bacterial cell membrane. nih.govresearchgate.net

Another distinct pathway involves the inhibition of Protein Kinase B (Akt). The PI3K-PKB-mTOR pathway is a critical signaling cascade in cells, and its dysregulation is linked to cancer. nih.gov A class of compounds, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been developed as potent and selective ATP-competitive inhibitors of PKB (Akt). nih.gov These compounds effectively modulate biomarkers of signaling through this pathway, demonstrating the versatility of the piperidine scaffold in targeting intracellular enzymes as well as cell surface receptors. nih.gov

Cell Cycle Regulation in Disease Models (e.g., CDK8)

This compound analogues have been investigated for their potential to modulate cell cycle progression, a fundamental process often dysregulated in diseases like cancer. A key area of this investigation has centered on their interaction with Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that plays a significant role in transcriptional regulation and has been implicated in various human malignancies.

Research has indicated that certain secondary benzenesulfonamide analogues can act as potent inhibitors of the CDK8/Cyclin C enzyme complex. epa.gov This inhibition is significant because CDK8 is known to influence cell cycle progression through its regulatory effects on gene expression. Several studies have highlighted the role of CDK8 in different phases of the cell cycle. For instance, CDK8 has been suggested to be required for the proper functioning of pathways that govern the G1/S and G2/M transitions, such as the p53/p21, Wnt/β-catenin, and Rb/E2F pathways. nih.gov

In prostate cancer models, for example, the inhibition of CDK8 has been shown to induce a premature G1/S transition, leading to ATR-dependent cell death. nih.gov Furthermore, in non-small cell carcinoma, overexpression of CDK8 can partially reverse G0/G1 phase arrest induced by other factors, thereby promoting cell growth. frontiersin.org In RAS-mutant neuroblastoma cell lines, treatment with CDK8 inhibitors has been observed to enhance the accumulation of cells in the G0/G1 phase when used in combination with MEK inhibitors. nih.gov

The mechanism by which CDK8 influences the cell cycle is linked to its kinase activity, which can phosphorylate various transcription factors and components of the transcriptional machinery. By inhibiting CDK8, this compound analogues can potentially disrupt these phosphorylation events, leading to altered gene expression and subsequent cell cycle arrest. This provides a plausible mechanism for their observed anti-proliferative effects in various disease models.

Oxidative Stress Pathways and Antioxidant Potential

The role of this compound analogues in modulating oxidative stress is a multifaceted area of research, with studies indicating both antioxidant and pro-oxidant activities depending on the specific chemical structure and cellular context. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.

Certain piperidine sulfonamide derivatives have demonstrated direct antioxidant potential. In one study, a series of these compounds, synthesized by coupling different sulfonyl chlorides with 4-(piperidin-1-yl) aniline, were evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. scispace.com This assay is a standard method for screening the antioxidant activity of compounds. The results from such studies help to identify specific structural features that contribute to the free radical scavenging capacity of these molecules.

Conversely, other studies have revealed that some aromatic sulfonamides incorporating a condensed piperidine moiety can induce oxidative stress in cancer cells. These compounds were found to promote the depletion of glutathione, a critical intracellular antioxidant, in melanoma and leukemia cell lines. consensus.app This induction of oxidative stress can be a mechanism for their cytotoxic effects against cancer cells, as elevated ROS levels can lead to cellular damage and apoptosis.

The dual potential of this compound analogues to act as either antioxidants or pro-oxidants highlights the complexity of their interaction with cellular redox systems. The specific effect is likely influenced by factors such as the nature of substituents on the piperidine and sulfonamide groups, the metabolic state of the cells, and the presence of other oxidizing or reducing agents.

Mechanisms of Anti-proliferative Activity in Cancer Cell Lines (in vitro)

This compound analogues have emerged as a class of compounds with significant anti-proliferative activity against various cancer cell lines in vitro. The mechanisms underlying this activity are diverse and appear to involve the modulation of key cellular processes such as cell cycle progression and the induction of apoptosis.

One of the primary mechanisms of anti-proliferative action is the induction of cell cycle arrest. Studies on sulfonamide analogues of natural products like antofine and cryptopleurine (B1669640) have shown that these compounds can induce cell cycle arrest at the G0/G1 phase in human renal cancer cells. acs.org This is achieved by suppressing the expression of proteins crucial for G0/G1 progression, including cyclin A2, cyclin D1, cyclin E, and phosphorylated retinoblastoma protein (p-Rb). acs.org Similarly, compounds containing a piperidine ring, such as piperine (B192125), have been reported to cause cell cycle arrest at the G2/M phase in ovarian cancer cells. nih.gov

In addition to cell cycle arrest, the induction of apoptosis is another key mechanism. Piperine, for instance, has been shown to trigger apoptosis in cancer cells through the activation of various molecular pathways, including the NF-κB and PI3K/Akt signaling pathways. nih.gov The anti-proliferative effects of some piperidine-containing quinolinequinones have also been linked to the induction of oxidative stress and subsequent cell cycle arrest. nih.gov

The anti-proliferative activity of these compounds has been demonstrated across a range of cancer cell lines, as detailed in the table below.

Compound ClassCancer Cell LineObserved Effect
Sulfonamide analogues of Antofine/CryptopleurineCaki-1 (Human Renal Cancer)Induction of G0/G1 cell cycle arrest
Piperine (contains piperidine ring)OVCAR-3 (Ovarian Cancer)Cell cycle arrest at G2/M phase, apoptosis
Piperine (contains piperidine ring)A2780 (Human Ovarian Cancer)Antiproliferative effects
Piperine (contains piperidine ring)KB (Oral Squamous Carcinoma)Nuclear condensation, ROS generation, cell cycle arrest, caspase activity
Piperazine-linked QuinolinequinonesACHN (Renal Cancer)Inhibition of cell proliferation via cell cycle arrest
Aromatic sulfonamides with condensed piperidineHT168 (Melanoma), K562 (Leukemia)Cytotoxic effects, induction of oxidative stress

Modes of Action in Antimicrobial and Antiparasitic Models (e.g., anti-TB, antimalarial)

This compound analogues have demonstrated promising activity in various antimicrobial and antiparasitic models. Their modes of action often involve the inhibition of essential metabolic pathways in the target organisms.

Antibacterial and Anti-TB Activity:

The primary mechanism of action for sulfonamides against bacteria, including Mycobacterium tuberculosis, is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.govpatsnap.comwikipedia.orgnih.gov DHPS is crucial for the de novo synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet. patsnap.comwikipedia.org By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound analogues can bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. nih.govpatsnap.com This disruption of the folate pathway inhibits the production of nucleotides necessary for DNA replication and repair, leading to a bacteriostatic effect. wikipedia.org Some studies also suggest that certain piperidine-containing compounds may target DNA gyrase, another essential bacterial enzyme. nih.gov

Antimalarial Activity:

In the context of malaria, caused by Plasmodium parasites, this compound analogues are thought to act through multiple mechanisms. Similar to their antibacterial action, some sulfonamides target the folate biosynthesis pathway in Plasmodium. A notable example is the combination of sulfadoxine (B1681781) and pyrimethamine, which inhibits two different enzymes in this pathway: DHPS and dihydrofolate reductase (DHFR), respectively.

Furthermore, other piperidine-containing compounds have been shown to inhibit hemoglobin-degrading enzymes within the parasite's food vacuole. For instance, piperidine-based chalcones have been found to inhibit falcipain-2, a cysteine protease essential for hemoglobin digestion by Plasmodium falciparum. consensus.app More recent research has also identified the P. falciparum proteasome as a target for piperidine carboxamides, which inhibit its β5 active site, leading to parasite killing. nih.govmalariaworld.org

The diverse modes of action of this compound analogues in these models are summarized in the table below.

ModelTarget OrganismPrimary Mechanism of ActionMolecular Target
AntibacterialBacteriaInhibition of folate biosynthesisDihydropteroate Synthase (DHPS)
Anti-TBMycobacterium tuberculosisInhibition of folate biosynthesisDihydropteroate Synthase (DHPS)
AntimalarialPlasmodium falciparumInhibition of folate biosynthesisDihydropteroate Synthase (DHPS)
AntimalarialPlasmodium falciparumInhibition of hemoglobin degradationFalcipain-2
AntimalarialPlasmodium falciparumProteasome inhibitionProteasome β5 active site

Computational Approaches in Piperidine 4 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Piperidine-4-sulfonamide research, docking simulations are crucial for understanding how these ligands interact with the active sites of target proteins.

Binding site analysis through molecular docking reveals the specific amino acid residues that are critical for the interaction between a ligand and its protein target. For various this compound derivatives, studies have identified key interactions within the binding pockets of several enzymes.

For instance, docking studies of piperidine-derived dual inhibitors targeting soluble epoxide hydrolase (sEH) have shown that these compounds bind within the catalytic site near the key catalytic triad (B1167595) residues D335, Y383, and Y466. researchgate.net A crucial hydrogen bond is often formed between the amide bond of the ligand and the residue Y466. researchgate.net In another study, a novel sulfonamide derivative containing a piperidine (B6355638) moiety (compound C₄) was docked into dihydropteroate (B1496061) synthase. The analysis revealed hydrogen bond formations with the residues GLN-55, ALA-266, and ALA-267. nih.gov

Similarly, docking of piperidine-based compounds into the Sigma 1 Receptor (S1R) highlighted the formation of a bidentate salt bridge involving the piperidine nitrogen and the carboxylate groups of Glu172 and Asp126. nih.gov This primary interaction is often reinforced by a hydrogen bond with Glu172 and a π-cation interaction with the Phe107 residue. nih.gov When targeting human carbonic anhydrase II (hCA II), the deprotonated nitrogen of the sulfonamide group coordinates with the catalytic zinc ion, an interaction further stabilized by hydrogen bonds with the side chain of Thr199. acs.org

Table 1: Key Residue Interactions for Piperidine-Sulfonamide Derivatives

Target Protein Key Interacting Residues Type of Interaction
Soluble Epoxide Hydrolase (sEH) D335, Y383, Y466, F387, L408 Catalytic Triad Interaction, H-Bond, Hydrophobic
Dihydropteroate Synthase GLN-55, ALA-266, ALA-267 Hydrogen Bond
Sigma 1 Receptor (S1R) Glu172, Asp126, Phe107 Salt Bridge, Hydrogen Bond, π-cation
Human Carbonic Anhydrase II (hCA II) Thr199, Zn²⁺ Hydrogen Bond, Metal Coordination
Glycine Transporter 1 (GlyT-1) Gly121, Tyr196 Hydrogen Bond

Beyond identifying key residues, molecular docking simulations provide quantitative predictions of binding affinity, often expressed as a docking score in kcal/mol. These scores help in ranking potential inhibitors and prioritizing them for further study. For example, the highly active compound C₄ showed a significantly higher binding score (7.89) against dihydropteroate synthase compared to the standard drug sulfadiazine (B1682646) (4.84), suggesting a greater binding affinity. nih.gov

Docking also predicts the specific conformation or "pose" of the ligand within the binding pocket. For piperidine-substituted 1,3,4-oxadiazol-2-ones targeting the GPR55 receptor, the primary predicted interaction was a hydrogen bond between the oxadiazolone carbonyl and a lysine (B10760008) residue (K2.60(80)). nih.gov This orientation positions other parts of the molecule to engage in favorable aromatic stacking interactions. nih.gov In studies of 1,2,4-triazine (B1199460) sulfonamide derivatives, docking poses revealed that the sulfonamide oxygen consistently formed hydrogen bonds with residues such as SER-1331 and LYS-1263. mdpi.com These predictions of orientation are critical for understanding structure-activity relationships and for the rational design of new derivatives with improved affinity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of these complexes over time. mdpi.comdntb.gov.ua MD simulations model the movement of atoms and molecules, providing a more realistic representation of the biological environment. researchgate.net

MD simulations are used to assess the conformational stability of this compound derivatives. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation. mdpi.com Low RMSD values, typically between 1.5 Å and 4 Å for the protein backbone, indicate that the protein-ligand complex remains stable and does not undergo significant conformational changes. mdpi.com Studies on various piperidine derivatives have employed MD simulations over nanosecond timescales (e.g., 100 ns) to confirm their conformational stability in solution. researchgate.net Such analyses provide confidence that the conformation predicted by docking is likely to be maintained in a dynamic system.

A primary application of MD simulations in drug discovery is to validate the stability of the binding pose predicted by molecular docking. nih.gov By simulating the complex over time, researchers can observe whether the key interactions identified in docking are maintained. For a sulfonamide inhibitor of hCA II, a 100 ns MD simulation confirmed that the crucial interactions between the sulfonamide group and the enzyme's catalytic site were preserved throughout the entire simulation. acs.org Similarly, MD simulations of a potent piperidine-based ligand with the S1R confirmed the stability of the docked pose, showing that crucial hydrogen bonds, ionic interactions, and hydrophobic contacts were consistently maintained. nih.gov These simulations provide strong evidence that the ligand forms a stable and lasting complex with its target, which is a prerequisite for therapeutic efficacy. nih.gov

Table 2: Summary of Molecular Dynamics Simulation Findings

System Simulation Time Key Finding
Piperidine-based ligand and S1R Not Specified Confirmed stability of docking pose; maintained H-bonds and hydrophobic interactions. nih.gov
Sulfonamide derivatives and BRD4 Not Specified Confirmed sustained stability of the ligand-protein complex. nih.gov
Fluorine-substituted piperidine derivatives 100 ns Elucidated conformational behaviors and molecular interactions in a biological environment. researchgate.net
Sulfonamide inhibitor and hCA II 100 ns The inhibitor's sulfonamide group maintained key interactions with the catalytic site throughout the simulation. acs.org

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These methods provide detailed information about molecular structure, orbital energies, and charge distribution, which are fundamental to understanding a molecule's reactivity and interaction capabilities.

In the study of this compound derivatives, DFT has been used extensively. Researchers typically optimize the molecular geometry of the compounds using a specific functional and basis set, such as B3LYP/6-311G+(d,p) or M06-2X/6-311++G(d,p). colab.wsresearchgate.netnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum.

These calculations allow for the analysis of several key properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are generated to identify the electrophilic and nucleophilic sites on the molecule, predicting regions likely to be involved in intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer interactions and the stabilization energies associated with them, providing insight into molecular stability. colab.ws

By correlating these theoretical findings with experimental data, such as vibrational frequencies from FT-IR or chemical shifts from NMR, researchers can gain a comprehensive understanding of the structural and electronic characteristics of this compound compounds. colab.wsnih.gov

Table 3: Applications of DFT in Piperidine-Sulfonamide Research

DFT Functional/Basis Set Property Investigated Reference
M06-2X/6-311++G(d,p) Molecular electronic structure, Natural Bond Orbital (NBO) analysis colab.ws
B3LYP/6−311G+(d,p) Molecular geometry optimization, Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs) researchgate.netnih.gov
WB97XD/6-311++G** Geometric structure optimization, Atoms-in-Molecules (AIM) analysis, Hirshfeld Surface analysis
B3LYP/6-311++G(d,p) Vibrational frequencies, Electronic transitions (UV-Vis spectra) nih.gov

Electronic Properties and Reactivity Profiles

The electronic characteristics of a molecule are fundamental to its reactivity and its ability to interact with biological targets. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to simulate the electronic structure of piperidine-sulfonamide derivatives. nih.gov

Key electronic properties determined through these studies include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding molecular reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov

HOMO-LUMO Energy Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger energy gap suggests high kinetic stability and lower chemical reactivity, whereas a smaller gap implies the molecule will be more reactive. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is critical for predicting how a molecule will interact with a biological receptor, for instance, in forming hydrogen bonds or other non-covalent interactions.

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into intramolecular charge transfer interactions and the stabilization energies associated with them, further clarifying the molecule's electronic stability. colab.ws

Studies on various sulfonamide-containing molecules have shown that these computational analyses can effectively predict their reactivity and stability. colab.ws For example, a high electrophilicity index, calculated from electronic properties, can reflect good electrophilic behavior and high reactivity, which may be desirable for a drug candidate. colab.ws

Conformational Analysis of Molecules

The three-dimensional structure (conformation) of a molecule is critical for its biological activity, as it dictates how the molecule fits into a target's binding site. The this compound scaffold possesses significant conformational flexibility, primarily related to the piperidine ring.

Piperidine Ring Conformations : The piperidine ring typically adopts a low-energy chair conformation. rsc.org Substituents on the ring can exist in either an axial or equatorial position. The interplay of various forces, including electrostatic interactions, hyperconjugation, and steric factors, determines the preferred orientation. d-nb.info Computational and experimental studies have shown that for the unsubstituted piperidine, the conformer with the N-H in the equatorial position (Chair-Eq) is slightly more stable than the axial conformer (Chair-Ax). rsc.org The introduction of substituents, such as fluorine, can significantly alter this preference, often favoring the axial position due to complex electronic interactions. d-nb.info

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic behavior and conformational landscape of piperidine-sulfonamide derivatives over time. nih.gov By simulating the molecule's movement in a biological environment, MD can reveal the most stable and prevalent conformations and how the molecule adapts its shape upon binding to a target protein, such as human Carbonic Anhydrase (hCA). nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening (VS), uses computational techniques to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. ebi.ac.uk This approach significantly narrows down the number of candidates for experimental testing, saving time and resources. ebi.ac.uk The process often involves the design of virtual libraries centered around a core scaffold like this compound.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening strategies are broadly categorized into two types: ligand-based and structure-based. mdpi.com

Ligand-Based Virtual Screening (LBVS) : This method is used when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. mdpi.comacs.org LBVS operates on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and molecular similarity searching. ebi.ac.ukmdpi.com A pharmacophore model derived from known active piperidine sulfonamides can be used to screen libraries for new compounds that match these key features. nih.gov

Structure-Based Virtual Screening (SBVS) : When the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM, for example), SBVS can be employed. mdpi.comnih.gov The most common SBVS technique is molecular docking, which predicts the preferred binding orientation and affinity of a ligand to a target's binding site. mdpi.comnih.gov For this compound research, docking simulations can screen virtual libraries against targets like dihydropteroate synthase (DHPS) or various human carbonic anhydrase isoforms to predict binding energies and key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Often, a combination of both ligand- and structure-based approaches is used to leverage all available information and improve the success rate of identifying promising hits. mdpi.com

Identification of Novel Lead Compounds

Virtual screening campaigns have successfully identified novel lead compounds derived from or containing the piperidine sulfonamide scaffold for various therapeutic targets. These computational hits provide a strong foundation for further chemical synthesis and biological evaluation.

For instance, a virtual screening of an in-house library of piperidine-based molecules identified several compounds with strong predicted binding energies to the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net Similarly, molecular docking studies have been instrumental in identifying piperidine sulfonamide derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in diseases like glaucoma and cancer. nih.gov In agricultural science, docking simulations helped identify a piperidine sulfonamide derivative with high binding affinity for dihydropteroate synthase in plant pathogens, leading to a promising new bactericide. nih.gov

Table 1: Examples of Lead Compounds Identified Through In Silico Screening
Scaffold/DerivativeTherapeutic TargetScreening MethodKey FindingsReference
Piperidine-hydrazide/oxadiazole derivativesSARS-CoV-2 Main Protease (3CLpro)Structure-Based (Molecular Docking)Identified compounds with strong binding energies, forming hydrogen bonds with key residues like Thr199. researchgate.net
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesHuman Carbonic Anhydrase (hCA) I, II, IX, XIIStructure-Based (Molecular Docking, MD Simulations)Discovered potent and selective inhibitors of cytosolic (hCA II) and tumor-associated (hCA IX, XII) isoforms. nih.gov
Sulfanilamide (B372717) derivatives with piperidine fragmentsDihydropteroate Synthase (DHPS) in Xanthomonas oryzaeStructure-Based (Molecular Docking)Identified compound C4 with a significantly higher binding score and inhibitory activity than commercial agents. nih.gov
Piperidine/piperazine-based compoundsSigma-1 Receptor (S1R)Structure-Based (Molecular Docking, MD Simulations)Discovered a potent S1R agonist with high binding affinity (Ki of 3.2 nM). nih.gov

Cheminformatics and Predictive Modeling

Cheminformatics applies computational methods to analyze and model chemical and biological data, enabling the prediction of compound properties and activities. In the context of this compound research, these techniques are used to refine lead compounds and design new molecules with improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prime examples. nih.govnih.gov These are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov By analyzing a series of known piperidine sulfonamide derivatives, a QSAR model can be built to predict the activity of newly designed, unsynthesized analogs, guiding medicinal chemistry efforts toward more promising structures. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to generate novel compounds by modifying a known active molecule. nih.govresearchgate.net These techniques are particularly valuable for improving a compound's properties, such as potency and metabolic stability, or for creating new, patentable chemical entities. uniroma1.it

Scaffold Hopping : This strategy involves replacing the central core of a molecule—in this case, the piperidine ring—with a structurally different scaffold while aiming to maintain the original orientation of key functional groups and, thus, the biological activity. researchgate.netuniroma1.it For a this compound lead, a computational search might identify other cyclic amines (e.g., pyrrolidine, azetidine) or even non-obvious heterocyclic systems that could serve as effective replacements, potentially offering improved properties or novel intellectual property. uniroma1.itacs.org

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
Original GroupPotential BioisostereRationale for ReplacementReference
Sulfonamide (-SO2NH-)Reversed Sulfonamide (-NHSO2-)Alter synthetic accessibility and hydrogen bonding patterns. researchgate.net
Sulfonamide (-SO2NH-)Carboxamide (-CONH-)Modify polarity, metabolic stability, and hydrogen bonding capacity. nih.gov
Piperidine RingPyrrolidine RingReduce molecular size and alter conformational flexibility to improve selectivity. acs.org
Piperidine RingCyclohexane RingRemove the basic nitrogen to alter pharmacokinetics and reduce potential off-target effects. uniroma1.it

By leveraging these cheminformatics and predictive modeling techniques, researchers can intelligently navigate the vast chemical space to design and identify next-generation compounds based on the this compound framework.

Prediction of Biological Activity through Machine Learning in this compound Research

The application of computational power, particularly through machine learning, has become an indispensable tool in modern drug discovery. For chemical scaffolds like this compound, machine learning models offer a rapid and cost-effective means to predict biological activity, prioritize candidates for synthesis, and elucidate the structural features crucial for therapeutic effects. These predictive models are primarily developed through a process known as Quantitative Structure-Activity Relationship (QSAR) analysis, which seeks to correlate the chemical structure of compounds with their biological activities.

Machine learning algorithms are adept at identifying complex, non-linear patterns within large datasets of chemical structures and their associated biological data. This capability allows for the creation of robust predictive models that can screen virtual libraries of this compound derivatives for potential activity against a variety of biological targets. The ultimate goal is to identify novel compounds with high potency and selectivity, thereby accelerating the drug development pipeline.

Detailed Research Findings

Research into piperidine-containing sulfonamides has leveraged various machine learning techniques to predict their efficacy against a range of biological targets, from central nervous system receptors to enzymes implicated in cancer.

One significant area of investigation has been the development of piperidinyl sulphonamide derivatives as antagonists for the serotonin (B10506) 5-HT6 receptor, a promising target for treating cognitive impairment in neuropsychiatric disorders. In a notable 3D-QSAR study, a statistically significant model was developed to predict the 5-HT6 receptor antagonist activity of novel piperidinylaminomethyl aryl sulfonamides. This model, which utilized a partial least squares (PLS) analysis, was instrumental in identifying a highly potent memory-enhancing compound with a binding affinity (Ki) of 7.50 nM.

Furthering the research on 5-HT6 antagonists, another study employed Artificial Neural Networks (ANN), a more complex machine learning approach, to construct a QSAR model. This model was trained on a diverse set of arylsulfonamide derivatives and was used to predict the biological activity of newly designed compounds, with some predicted pKi values exceeding 9.00, indicating very high potential affinity. The use of molecular descriptors derived from Density Functional Theory (DFT) calculations as inputs for the ANN-QSAR models highlights the synergy between quantum chemistry and machine learning in drug design.

The predictive power of machine learning is not limited to a single algorithm. A comparative study on the toxicity of piperidine derivatives against Aedes aegypti evaluated several machine learning models. The findings demonstrated that Ordinary Least Squares Multilinear Regression (OLS-MLR) and linear Support Vector Machine (SVM) models achieved high determination coefficients (r²) of over 0.85 for the training sets and 0.8 for the test sets. These models slightly outperformed others like Projection Pursuit Regression (PPR), radial SVM, and Radial Basis Function Neural Network (RBFNN).

In the realm of anticancer research, QSAR studies have been performed on piperidine sulphonamide hydroxamic acid analogs as inhibitors of matrix metalloproteinases (MMPs), enzymes often implicated in tumor metastasis. Using Multiple Linear Regression (MLR), a 2D-QSAR model was derived that demonstrated a strong correlation between the chemical structures and their MMP inhibitory activity, suggesting that hydrophobic interactions play a crucial role.

The versatility of machine learning is also evident in its application to predict the antibacterial properties of various chemical classes. While not specific to this compound, studies on other nitrogen-containing heterocycles have successfully employed models like Support Vector Machines, Random Forests, and Deep Neural Networks to classify compounds as active or inactive against bacterial strains. These approaches could readily be adapted to screen this compound libraries for novel antibacterial agents.

The performance of different machine learning models can vary depending on the dataset and the biological endpoint. The following tables present a summary of findings from various studies on piperidine sulfonamide derivatives and related compounds, showcasing the application of different machine learning models and their predictive performance.

Table 1: Comparison of Machine Learning Models for Predicting Toxicity of Piperidine Derivatives against Aedes aegypti

ModelDetermination Coefficient (r²) - Training SetDetermination Coefficient (r²) - Test Set
Ordinary Least Squares - Multilinear Regression (OLS-MLR)> 0.85> 0.80
Linear Support Vector Machine (SVM)> 0.85> 0.80
Projection Pursuit Regression (PPR)Slightly lower than OLS-MLR and linear SVMSlightly lower than OLS-MLR and linear SVM
Radial Support Vector Machine (SVM)Slightly lower than OLS-MLR and linear SVMSlightly lower than OLS-MLR and linear SVM
Radial Basis Function Neural Network (RBFNN)Slightly lower than OLS-MLR and linear SVMSlightly lower than OLS-MLR and linear SVM
General Regression Neural Network (GRNN)Lower performanceLower performance
k-Nearest Neighbors (k-NN)Lower performanceLower performance

Table 2: Predictive Models for 5-HT6 Receptor Antagonist Activity of Piperidinyl Sulphonamides

Machine Learning/Statistical MethodKey FindingsPredicted Activity Metric
Partial Least Squares (PLS) in 3D-QSARIdentified a potent memory enhancer.Binding Affinity (Ki)
Artificial Neural Networks (ANN) in QSARPredicted novel compounds with very high affinity.pKi
Combinatorial Protocol in Multiple Linear Regression (CP-MLR)Identified key molecular descriptors for activity.5-HT6 Binding Affinity

Table 3: QSAR Model for MMP Inhibitory Activity of Piperidine Sulphonamide Analogs

Machine Learning/Statistical MethodKey InsightBiological Target
Multiple Linear Regression (MLR)Hydrophobic interactions are dominant for activity.Matrix Metalloproteinases (MMPs)

These studies collectively underscore the significant role of machine learning in advancing research on this compound and its derivatives. By providing predictive insights into biological activity, these computational approaches enable a more focused and efficient discovery of new therapeutic agents.

Pre Clinical Biological Evaluation of Piperidine 4 Sulfonamide Analogues in Research Models

In Vitro Studies on Cell Lines

In vitro assays using cell lines are crucial for the initial screening and mechanistic understanding of novel chemical entities. Piperidine-4-sulfonamide analogues have been subjected to a variety of such tests to determine their efficacy against cancer cells, microbes, parasites, and inflammatory responses.

The cytotoxic potential of piperidine-sulfonamide derivatives has been evaluated against a range of human cancer cell lines. nih.gov A series of N-sulfonylpiperidine derivatives were tested for their anti-proliferative activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. biointerfaceresearch.com Certain compounds within this series demonstrated significant cytotoxic activity, with IC50 values comparable to established anticancer agents like vinblastine (B1199706) and doxorubicin. biointerfaceresearch.com For instance, compound 8 from the series showed excellent activity against HCT-116, HepG-2, and MCF-7 with IC50 values of 3.94, 3.76, and 4.43 µM, respectively. biointerfaceresearch.com

Similarly, novel sulfonamide derivatives incorporating moieties such as pyrazole, thiophene, and pyridine (B92270) were assessed against the human liver cancer cell line (HEPG-2). nih.gov Several of these compounds exhibited higher potency than doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM. nih.gov The synthesis of benzamide-piperazine-sulfonamide hybrids also yielded compounds with significant cytotoxic activity against HeLa (cervical), A549 (lung), A375 (skin), MD-AMB-231 (breast), and T98G (brain) cancer cell lines, with IC50 values in the range of 24.2–38.2 µM. nih.gov

Furthermore, studies on phenanthrene-based tylophorine (B1682047) analogues with a piperidine (B6355638) moiety showed potent cytotoxicity. nih.gov Methanesulfonamide analogues of antofine and cryptopleurine (B1669640), which contain a piperidine structure, displayed enhanced growth inhibition of human cancer cells compared to the parent compounds. nih.gov

In Vitro Anti-proliferative Activity of Piperidine-Sulfonamide Analogues
Compound SeriesCancer Cell LineReported IC50 (µM)Reference
N-sulfonylpiperidine derivative (compound 8)HCT-116 (Colorectal)3.94 biointerfaceresearch.com
N-sulfonylpiperidine derivative (compound 8)HepG-2 (Liver)3.76 biointerfaceresearch.com
N-sulfonylpiperidine derivative (compound 8)MCF-7 (Breast)4.43 biointerfaceresearch.com
Benzamide-piperazine-sulfonamide hybrids (compounds 3b, 3d, 3g, 4c, 4e)Various (HeLa, A549, A375, MD-AMB-231, T98G)24.2 - 38.2 nih.gov
Sulfonamide-chalcone hybrids (compounds 4a, 4b, 5a, 6a, 6b, 8, 9, 11, 13, 18, 19)HEPG-2 (Liver)11.0 - 31.8 nih.gov

Piperidine-sulfonamide analogues have demonstrated notable efficacy against a variety of microbial pathogens. A series of novel sulfonamides derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms, as determined by Minimum Inhibitory Concentration (MIC) values.

In another study, sulfonamide derivatives were synthesized and tested against plant bacterial pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov Many of these compounds displayed excellent in vitro antibacterial potency. Specifically, molecule C4 exhibited an outstanding inhibitory effect on Xoo with an EC50 value of 2.02 µg/mL, significantly better than commercial agents like bismerthiazol (B1226852) and thiodiazole copper. nih.gov Similarly, certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed potent antimicrobial activities against plant pathogens, including bacteria such as Xanthomonas axonopodis pv. vesicatoria and fungi like Alternaria solani.

The antimicrobial activity of synthesized piperidine-4-carboxamide derivatives was also confirmed using the disc diffusion method, which showed good antifungal activity. Another study synthesized four sulfonamide analogues and evaluated their inhibitory potential through MIC assays against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. One compound, FQ5 , demonstrated the most potent activity with MICs of 32 µg/mL against S. aureus and 16 µg/mL against the other three bacterial strains.

In Vitro Antimicrobial Activity of Piperidine-Sulfonamide Analogues
Compound/SeriesMicroorganismActivity MetricResultReference
Sulfonamide derivative (C4)Xanthomonas oryzae pv. oryzae (Xoo)EC502.02 µg/mL nih.gov
Sulfonamide analogue (FQ5)Staphylococcus aureusMIC32 µg/mL
Sulfonamide analogue (FQ5)Pseudomonas aeruginosaMIC16 µg/mL
Sulfonamide analogue (FQ5)Escherichia coliMIC16 µg/mL
Sulfonamide analogue (FQ5)Bacillus subtilisMIC16 µg/mL
Thienopyrimidine–sulfadiazine (B1682646) hybrid (12ii)S. aureusZone of InhibitionEnhanced activity

The potential of piperidine-sulfonamide scaffolds as anti-parasitic agents has also been investigated. A high-throughput screening program identified two piperazine (B1678402) sulfonamides with activity against Plasmodium falciparum, the parasite responsible for malaria. Further chemical exploration of these hits provided insights into the structure-activity relationships governing their antiplasmodial effects.

In a separate study, a novel series of biointerfaceresearch.comtriazolo[4,3-a]pyridine sulfonamides was designed and synthesized as potential antimalarial agents. These compounds were evaluated in vitro against P. falciparum. Two compounds, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- biointerfaceresearch.comtriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- biointerfaceresearch.comtriazolo[4,3-a]pyridin-3(2H)-one , demonstrated good antimalarial activity with IC50 values of 2.24 µM and 4.98 µM, respectively. Research has also been conducted on piperazine analogues as inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease, indicating the broader anti-parasitic potential of this class of compounds.

The anti-inflammatory properties of piperidine-sulfonamide derivatives have been explored through various in vitro assays. A study on novel piperidine-substituted triazine derivatives screened compounds for their ability to inhibit pro-inflammatory cytokines. Certain derivatives were found to have promising anti-inflammatory activity, showing significant inhibition of TNF-α (up to 73%) and IL-6 (up to 85%) at a concentration of 10 µM.

Another series of pyridine sulfonamide derivatives was screened for anti-inflammatory effects by testing their ability to inhibit nitric oxide (NO) release and prostaglandin (B15479496) E2 (PGE2) production in macrophage cell lines. One compound, 11n , showed the highest ability to inhibit PGE2, a key mediator of inflammation. These findings suggest that piperidine-sulfonamide analogues can modulate key inflammatory pathways, highlighting their potential as anti-inflammatory agents.

In Vivo Animal Model Investigations

Following promising in vitro results, select compounds are often advanced to in vivo studies using animal models to assess their pharmacological effects in a whole-organism context.

While specific in vivo studies focusing exclusively on this compound analogues for anticonvulsant activity are not extensively documented in the reviewed literature, research on structurally related compounds provides valuable insights. The piperidine alkaloid, piperine (B192125), has been investigated for its anticonvulsant effects in various mouse models of epilepsy. In tests involving pentylenetetrazole (PTZ) and maximal electroshock (MES), piperine demonstrated the ability to delay the onset of convulsions and reduce mortality. For example, piperine significantly delayed the onset of tonic-clonic convulsions in the PTZ test and strychnine-induced seizure models. It also significantly blocked convulsions induced by kainate in mice, with an ED50 of 46 mg/kg. biointerfaceresearch.com

Furthermore, other classes of sulfonamide derivatives have been evaluated for anticonvulsant properties in rodent models. A series of 4-thiazolidinones bearing a sulfonamide group was tested for anticonvulsant activity using MES and subcutaneous pentylenetetrazole (scPTZ) models in rats, with several compounds showing significant activity. These studies on related piperidine and sulfonamide structures suggest that the this compound scaffold represents a promising area for the development of novel anticonvulsant agents.

Analgesic and Anti-inflammatory Effects in Murine Models

The therapeutic potential of compounds incorporating the piperidine scaffold has been an area of significant research, particularly for their effects on the central nervous system. researchgate.net Analogues derived from piperidine have demonstrated a wide range of physiological activities, prompting investigations into their analgesic properties. researchgate.netnih.gov

In preclinical studies using murine models, certain sulfonamide derivatives of piperidine-4-carboxamide have been synthesized and evaluated for their ability to alleviate pain. researchgate.net Research has indicated that these synthesized derivatives can produce analgesia in mice, suggesting their potential as novel pain-relieving agents. researchgate.net The development of new analgesics remains a critical goal in research, as treating chronic pain with currently available therapies can be challenging. researchgate.net Studies have shown that some 3-phenyl piperidine derivatives exhibit significant analgesic activities. researchgate.net The investigation of piperidine derivatives is often based on their known ability to modulate pathways involved in pain perception, such as prostaglandin signaling. nih.gov

Below is a table summarizing the findings on the analgesic activity of a piperidine-4-carboxamide derivative.

Compound ClassModelObserved EffectReference
Sulfonamide derivative of piperidine-4-carboxamideMurine modelRelief of pain and achievement of analgesia researchgate.net

Efficacy in Models of Infectious Diseases (e.g., plant bacterial diseases)

This compound analogues have been identified as promising leads for the development of new bactericides to manage plant bacterial diseases, which pose a significant threat to agriculture. nih.govnih.govresearchgate.net The rise of resistance in phytopathogens to traditional pesticides has necessitated the search for novel agrochemical alternatives. nih.gov

A novel series of sulfanilamide (B372717) derivatives incorporating a piperidine fragment demonstrated excellent in vitro antibacterial potency against key plant pathogens Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. nih.govnih.govresearchgate.net

One particular analogue, designated as molecule C4 , showed outstanding inhibitory activity against Xoo. nih.govresearchgate.net Its efficacy was found to be significantly better than that of commercial agents like bismerthiazol and thiodiazole copper. nih.govresearchgate.net Biochemical assays suggest that compound C4 acts by interacting with dihydropteroate (B1496061) synthase and causing irreversible damage to the bacterial cell membrane. nih.govnih.govresearchgate.net

In vivo assays confirmed the practical potential of these analogues. Compound C4 exhibited notable curative and protective activities against rice bacterial blight, with performance superior to that of established commercial bactericides. nih.govnih.govresearchgate.net

The following table presents the comparative antibacterial activity of a piperidine-sulfonamide analogue against plant pathogens.

CompoundTarget PathogenIn Vitro Activity (EC₅₀ µg/mL)In Vivo Curative Activity (%)In Vivo Protective Activity (%)
Analogue C4 Xanthomonas oryzae pv. oryzae (Xoo)2.02 nih.govresearchgate.net34.78 nih.govnih.gov39.83 nih.govnih.gov
Bismerthiazol Xanthomonas oryzae pv. oryzae (Xoo)42.38 nih.govresearchgate.net<34.78 nih.govnih.gov<39.83 nih.govnih.gov
Thiodiazole Copper Xanthomonas oryzae pv. oryzae (Xoo)64.50 nih.govresearchgate.net<34.78 nih.govnih.gov<39.83 nih.govnih.gov

Metabolic Stability Studies (e.g., in liver microsomes)

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it helps predict its pharmacokinetic profile, such as half-life and clearance in the body. nih.govprotocols.io These studies are often conducted in vitro using liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) family. protocols.iospringernature.com

Research on a series of piperazin-1-ylpyridazines, which are structurally related to piperidine sulfonamides, highlighted the importance of molecular structure on metabolic stability. nih.gov Initial compounds in the series were found to be rapidly metabolized in both mouse and human liver microsomes (MLM/HLM), exhibiting very short half-lives (t½). nih.gov However, through systematic structural modifications, researchers were able to design analogues with significantly improved metabolic stability, increasing the in vitro intrinsic clearance by more than 50-fold. nih.gov For example, an initial compound had a half-life of only 2-3 minutes, whereas a modified analogue showed a half-life of over 100 minutes. nih.gov

Similarly, studies on other complex molecules containing a piperidine ring, such as Pemigatinib, have been conducted to characterize their metabolic fate. The in vitro half-life and intrinsic clearance of Pemigatinib in human liver microsomes were determined to be 27.29 minutes and 25.40 µL/min/mg, respectively, indicating moderate clearance. rsc.org

This table summarizes metabolic stability data for representative piperidine-containing compounds in liver microsomes.

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint)
Compound 1 (piperazin-1-ylpyridazine series) Mouse Liver Microsomes (MLM)2 nih.govNot Reported
Compound 1 (piperazin-1-ylpyridazine series) Human Liver Microsomes (HLM)3 nih.govNot Reported
Compound 29 (modified piperazin-1-ylpyridazine) Mouse Liver Microsomes (MLM)113 nih.govNot Reported
Compound 29 (modified piperazin-1-ylpyridazine) Human Liver Microsomes (HLM)105 nih.govNot Reported
Pemigatinib Human Liver Microsomes (HLM)27.29 rsc.org25.40 µL/min/mg rsc.org

Future Directions and Research Perspectives for Piperidine 4 Sulfonamide Research

Exploration of Novel Biological Targets and Therapeutic Areas

The established activity of piperidine-4-sulfonamide derivatives against enzymes like kinases and inflammasomes provides a strong basis for expanding into new biological territories. The future in this area lies in systematically exploring novel targets and associated diseases where this chemical moiety can provide therapeutic benefits.

Infectious Diseases: Research has highlighted the potential of this compound analogues as potent inhibitors of Plasmodium falciparum kinases, such as cGMP-dependent protein kinase (PKG) and calcium-dependent protein kinase 4 (CDPK4). lshtm.ac.ukacs.orgnih.gov This opens a promising avenue for developing novel antimalarial drugs, including those that could act as transmission-blocking agents. lshtm.ac.ukacs.org Future work could extend this to target kinases in other protozoan parasites or bacteria, addressing the growing challenge of antimicrobial resistance.

Inflammatory and Autoimmune Diseases: Derivatives have been identified as potent and selective inhibitors of I-kappa-B kinase α (IKKα), a key regulator in the noncanonical NF-κB signaling pathway. nih.govacs.org This pathway is implicated in various inflammatory conditions and cancers. Further exploration could focus on developing IKKα inhibitors for diseases like rheumatoid arthritis, lupus, and certain B-cell malignancies. Additionally, the NLRP3 inflammasome, a critical component of the innate immune system, has been identified as a target for this compound-containing compounds, suggesting applications in cryopyrin-associated periodic syndromes (CAPS) and other IL-1β-driven diseases. google.comgoogle.com

Oncology and Metastasis: The role of targets like autotaxin in cancer progression and metastasis presents another frontier. googleapis.com Autotaxin produces the signaling molecule lysophosphatidic acid (LPA), which is involved in cell proliferation, survival, and migration. Developing this compound-based inhibitors of autotaxin could lead to new treatments for cancer and its metastasis. googleapis.com The demonstrated activity against kinases like Aurora A and CHK2 further supports the investigation of this scaffold in oncology. nih.govacs.org

Advanced Synthetic Methodologies for Complex Analogues

The synthesis of diverse and complex this compound analogues is crucial for comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds. Future efforts will likely focus on adopting more efficient and advanced synthetic strategies.

Parallel Synthesis: High-throughput synthesis techniques are essential for rapidly generating large libraries of compounds for screening. rsc.org Methodologies that allow for the simultaneous creation of numerous derivatives with minimal need for purification can accelerate the discovery process. rsc.org For instance, the use of parallel synthesizers to generate libraries of amide and sulfonamide derivatives from a common scaffold has proven effective and is more economical and ecological than traditional methods. rsc.org

Modern Coupling Reactions: The application of modern cross-coupling reactions will continue to be vital. Techniques such as the Suzuki-Miyaura coupling are instrumental in attaching various aryl or heteroaryl groups to the core structure, enabling fine-tuning of electronic and steric properties. nih.govacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction times and improve yields has been demonstrated in the synthesis of this compound derivatives. nih.govacs.org This technology is particularly useful for reactions that are sluggish under conventional heating, allowing for the efficient construction of complex molecules. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Drug Design

Computational approaches are becoming indispensable in modern drug discovery. Integrating artificial intelligence (AI) and machine learning (ML) can significantly rationalize and accelerate the design of novel this compound-based therapeutics.

Virtual Screening and Library Design: Structure-based virtual screening of virtual libraries containing thousands of this compound analogues can identify promising initial hits against specific targets. rsc.org This approach saves considerable time and resources compared to empirical high-throughput screening.

Predictive Modeling: AI and ML algorithms can be trained on existing SAR data to build predictive models. These models can then forecast the biological activity, selectivity, and potential off-target effects of novel, yet-to-be-synthesized compounds, guiding chemists to prioritize the most promising candidates.

Molecular Docking: Computational docking studies, using software like GOLD, help elucidate the binding modes of this compound inhibitors within the active site of their target proteins. nih.gov This structural insight is invaluable for designing next-generation analogues with improved affinity and selectivity. For example, docking can explain why certain modifications lead to a switch in isoform selectivity, such as between IKKα and IKKβ. nih.gov

Development of Multi-Target Directed Ligands

The concept of "one molecule, multiple targets," or polypharmacology, is gaining traction as a strategy to enhance therapeutic efficacy and combat drug resistance, particularly in complex diseases like cancer and infectious diseases.

The this compound scaffold is well-suited for the design of multi-target directed ligands (MTDLs). For example, in the context of malaria, compounds have been identified that inhibit both PKG and CDPK4. acs.org This dual inhibition could lead to a more potent and faster-acting antimalarial effect and may reduce the likelihood of the parasite developing resistance. lshtm.ac.ukacs.org Future research could intentionally design derivatives to modulate multiple, disease-relevant targets simultaneously. This could involve combining pharmacophores for different targets into a single molecule or optimizing existing scaffolds to gain affinity for additional targets.

Application in Chemical Biology as Research Probes

Beyond their therapeutic potential, this compound derivatives can serve as valuable tools for basic research. As chemical probes, they can be used to investigate biological pathways and validate novel drug targets.

Target Identification and Validation: Potent and selective inhibitors can be used to probe the function of a specific protein in cellular or animal models. For example, selective IKKα inhibitors allow researchers to dissect its specific roles from those of the closely related IKKβ isoform. nih.gov

Chemoproteomics: this compound-based compounds can be immobilized on beads (e.g., Kinobeads) and used as affinity reagents to capture their protein targets from cell lysates. acs.org Subsequent analysis by mass spectrometry can identify known and novel binding partners, helping to elucidate a compound's mechanism of action and potential off-target effects. acs.org

Displacement Assays: These compounds can be used in competitive binding assays to screen for other molecules that bind to the same target. For instance, they can be used to displace fluorescently labeled probes from the binding site of enzymes like methyltransferases, providing a method to assess the binding affinity of new library members. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidine-4-sulfonamide derivatives, and how can purity be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via multi-step reactions involving sulfonylation of piperidine precursors. A common approach includes reacting piperidine-4-amine with sulfonyl chlorides under basic conditions (e.g., using triethylamine in dichloromethane at 0–5°C). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for piperidine ring protons and sulfonamide group confirmation) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, the sulfonamide proton typically appears as a singlet at δ 7.5–8.5 ppm in ¹H NMR. Infrared (IR) spectroscopy confirms S=O stretching vibrations at 1150–1350 cm⁻¹. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers screen this compound derivatives for biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays targeting carbonic anhydrase or kinase enzymes.
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antibacterial screening : Broth microdilution methods (CLSI guidelines) for MIC determination.
    Negative controls (e.g., acetazolamide for carbonic anhydrase) and triplicate runs are mandatory to ensure reproducibility .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer :

  • Functional group variation : Replace the sulfonamide group with carboxylates or phosphonates to assess electronic effects.
  • Substituent positioning : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the aryl sulfonamide to enhance binding affinity.
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., carbonic anhydrase IX). Validate predictions with isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Steps include:

  • Reproducibility checks : Replicate experiments across independent labs using standardized protocols.
  • Orthogonal assays : Confirm enzyme inhibition via both fluorescence and calorimetry.
  • Purity validation : Re-analyze compounds with HPLC-MS to exclude degradation products.
    Meta-analyses of published data can identify trends obscured by outlier studies .

Q. What experimental design considerations are critical for optimizing reaction yields in this compound synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency but require rigorous drying.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amine-sulfonyl chloride coupling.
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, stoichiometry, and solvent ratios.
    Post-reaction workup with aqueous NaHCO₃ removes unreacted sulfonyl chlorides .

Data Management and Validation

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or ChemDraw predictions).
  • Decoupling experiments : Perform DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the piperidine ring.
  • Crystallographic resolution : If ambiguity persists, grow single crystals for X-ray diffraction analysis .

Q. What are best practices for documenting synthetic procedures and safety protocols?

  • Methodological Answer :

  • Safety : Follow OSHA guidelines for handling sulfonyl chlorides (corrosive) and piperidine derivatives (flammable). Use fume hoods and PPE.
  • Documentation : Record reaction parameters (time, temperature, solvent ratios) in electronic lab notebooks (ELNs) with version control.
  • Waste disposal : Neutralize acidic/byproduct streams before disposal, per EPA regulations .

Tables of Key Data

Parameter Typical Range Reference
Sulfonylation reaction temp0–5°C (exothermic control)
Recrystallization solventEthanol/water (3:1 v/v)
IC₅₀ (anticancer activity)2–50 µM (varies by cell line)
S=O IR stretch1150–1350 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.